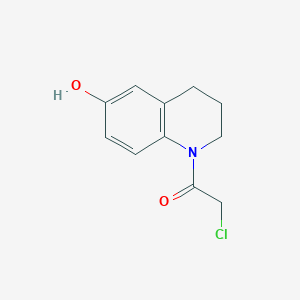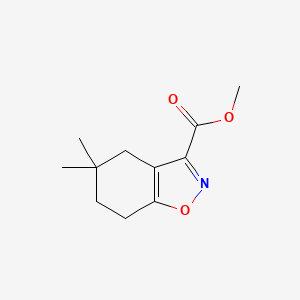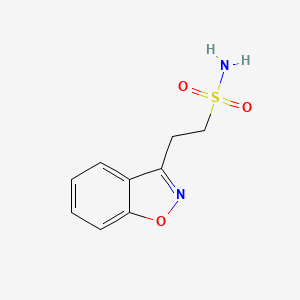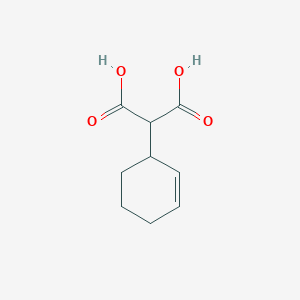
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde, also known as MMP-MPCA, is a synthetic compound that has recently been studied for its potential applications in scientific research. MMP-MPCA is a colorless, crystalline solid that is soluble in water and is stable under normal laboratory conditions. It is a product of the condensation reaction of 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carboxylic acid with formaldehyde. The structure of MMP-MPCA is shown in Figure 1.
作用机制
The mechanism of action of 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde is based on its ability to form a fluorescent complex with hydrogen peroxide, nitric oxide, reactive oxygen species, and amyloid-beta peptide. The complex formation is due to the strong electron-donating ability of the 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde molecule. The fluorescent complex is formed when the electron-donating 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde molecule interacts with the electron-accepting species, such as hydrogen peroxide, nitric oxide, reactive oxygen species, and amyloid-beta peptide. The formation of the fluorescent complex results in an increase in the fluorescence intensity.
Biochemical and Physiological Effects
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells. In addition, 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has been shown to inhibit the formation of amyloid-beta peptide, which is associated with Alzheimer’s disease. Furthermore, 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has been shown to inhibit the formation of nitric oxide and reactive oxygen species, which are associated with inflammation.
实验室实验的优点和局限性
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has several advantages for use in laboratory experiments. It is a stable compound that is soluble in water and is not toxic. In addition, it is relatively inexpensive and easy to synthesize. Furthermore, the fluorescent complex formed with 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde is highly sensitive and can be used for the detection of hydrogen peroxide, nitric oxide, reactive oxygen species, and amyloid-beta peptide.
However, there are some limitations to the use of 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde in laboratory experiments. It is not very soluble in organic solvents and is not compatible with some enzymes. In addition, the fluorescent complex formed with 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde is not very stable and can be affected by light and temperature.
未来方向
For research may include the development of new fluorescent probes for the detection of other molecules, the use of 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde for the detection of other disease-associated molecules, and the investigation of its potential therapeutic applications. In addition, further research may be conducted to explore the biochemical and physiological effects of 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde, as well as to investigate its potential toxicity. Finally, further research may be conducted to optimize the synthesis of 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde and to improve its solubility in organic solvents.
合成方法
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde can be synthesized from 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carboxylic acid and formaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a condensation reaction. The reaction is carried out in an aqueous solution at a temperature of 80°C for a period of 5-6 hours. The reaction yields a white crystalline solid that is soluble in water and is stable under normal laboratory conditions.
科学研究应用
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of hydrogen peroxide in biological systems. It has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. In addition, 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has been used as a fluorescent probe for the detection of reactive oxygen species in cells. Furthermore, 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has been used as a fluorescent probe for the detection of amyloid-beta peptide in cells.
属性
IUPAC Name |
3-methyl-1-(2-methylpropyl)-5-morpholin-4-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10(2)8-16-13(12(9-17)11(3)14-16)15-4-6-18-7-5-15/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIFPBDRHKJHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCOCC2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)
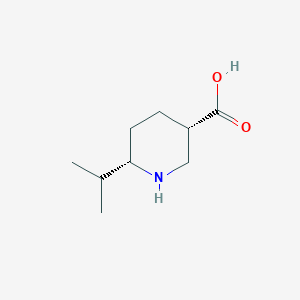
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)

![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)

